4-(1H-imidazol-4-yl)-1-oxaspiro[4.5]decan-2-one
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Overview
Description
Imidazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms at non-adjacent positions . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Synthesis Analysis
Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . The synthesis of imidazoles typically involves the condensation of 1,3-dicarbonyl compounds and 1,3-diamines .Molecular Structure Analysis
Imidazole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization . They can also participate in cycloaddition reactions .Physical and Chemical Properties Analysis
Imidazole compounds are typically crystalline and colorless in nature with specific odors . They are highly soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)-1-oxaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-6-9(10-7-13-8-14-10)12(16-11)4-2-1-3-5-12/h7-9H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRSMBIWNOTRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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